molecular formula C12H16S2 B1442309 2-Hexylthieno[3,2-b]thiophene CAS No. 944826-48-6

2-Hexylthieno[3,2-b]thiophene

Cat. No. B1442309
M. Wt: 224.4 g/mol
InChI Key: AUAKIVFJBNNOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexylthieno[3,2-b]thiophene is a type of organic compound that is part of the thienothiophene family . Thienothiophenes are important materials for organic electronic and optoelectronic applications . They are used in the design of novel nonlinear optical (NLO) systems and have been investigated for their physical, chemical, and biological properties .


Synthesis Analysis

The synthesis of 3-alkylthieno[3,2-b]thiophenes has been reduced to two steps in good yields, through the preparation of the mono ketone, i.e., 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene and ring formation reaction . All compounds were prepared using Pd-catalyzed Stille or Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of 2-Hexylthieno[3,2-b]thiophene is characterized by the presence of two fused thiophene units. The presence of two sulfur atoms makes them electron-rich, enabling them to be used as electron-donating moieties in the construction of semiconductors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Hexylthieno[3,2-b]thiophene include the preparation of the mono ketone from 3-bromothiophene and a ring formation reaction . The compounds were prepared using Pd-catalyzed Stille or Suzuki coupling reactions .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are considered potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of application or experimental procedures involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • The outcomes of these applications are the development of advanced compounds with a variety of biological effects .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized as corrosion inhibitors .
    • The methods of application or experimental procedures in this field would involve the use of thiophene derivatives in the formulation of corrosion inhibitors .
    • The outcomes of these applications would be the prevention of corrosion in various industrial applications .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • The methods of application or experimental procedures in this field would involve the use of thiophene-mediated molecules in the fabrication of organic semiconductors .
    • The outcomes of these applications would be the development of advanced organic semiconductors .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of OFETs .
    • The methods of application or experimental procedures in this field would involve the use of thiophene derivatives in the fabrication of OFETs .
    • The outcomes of these applications would be the development of advanced OFETs .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of OLEDs .
    • The methods of application or experimental procedures in this field would involve the use of thiophene derivatives in the fabrication of OLEDs .
    • The outcomes of these applications would be the development of advanced OLEDs .
  • Pharmacological Properties

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • The methods of application or experimental procedures in this field would involve the use of thiophene ring system in the formulation of various drugs .
    • The outcomes of these applications would be the development of various drugs with the mentioned pharmacological properties .

properties

IUPAC Name

5-hexylthieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16S2/c1-2-3-4-5-6-10-9-12-11(14-10)7-8-13-12/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAKIVFJBNNOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(S1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexylthieno[3,2-b]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexylthieno[3,2-b]thiophene
Reactant of Route 2
Reactant of Route 2
2-Hexylthieno[3,2-b]thiophene
Reactant of Route 3
2-Hexylthieno[3,2-b]thiophene
Reactant of Route 4
Reactant of Route 4
2-Hexylthieno[3,2-b]thiophene
Reactant of Route 5
2-Hexylthieno[3,2-b]thiophene
Reactant of Route 6
2-Hexylthieno[3,2-b]thiophene

Citations

For This Compound
46
Citations
HS Kim, YH Kim, TH Kim, YY Noh, S Pyo… - Chemistry of …, 2007 - ACS Publications
The new semiconductors that were composed of a naphthalene or anthracene core unit and alkylated thienothiophene on both sides, 2,6-bis(5‘-hexyl-thieno[3,2-b]thiophen-2‘-yl)…
Number of citations: 107 pubs.acs.org
SY Jo, JA Hur, KH Kim, TW Lee, JC Shin… - Bulletin of the Korean …, 2012 - Citeseer
Novel 2-hexylthieno [3, 2-b] thiophene-containing conjugated molecules have been synthesized via a reduction reaction using tin chloride in an acidic medium. They exhibited good …
Number of citations: 10 citeseerx.ist.psu.edu
W Tang, SP Singh, KH Ong, ZK Chen - Journal of Materials Chemistry, 2010 - pubs.rsc.org
A novel series of soluble thieno[3,2-b]thiophene (TT) oligomers with alternating TT and bithiophene or fluorene triad architectures have been synthesized for field-effect transistor (FET) …
Number of citations: 36 pubs.rsc.org
F Magnan, B Gabidullin, JL Brusso - RSC advances, 2016 - pubs.rsc.org
The synthesis of rigid extended star-shaped thienoacenes that incorporate thieno[3,2-b]thiophene as a structural unit, either as the “core” or “arm” moiety, is described herein. Four-fold …
Number of citations: 11 pubs.rsc.org
S Park, Y Jang, E Choi, D Ho, W Chae, T Earmme… - Thin Solid Films, 2022 - Elsevier
In this paper, solution-processable asymmetric dithieno[3,2-d:2′,3′-d]thiophene (DTT) compounds, 2-octyldithieno[3,2-b:2′,3′-d]thiophene (1), 2-octyl-6-(thiophen-2-yl)dithieno[3,2-…
Number of citations: 5 www.sciencedirect.com
I Kang, SM Park, DH Lee, SH Han… - Science of Advanced …, 2013 - ingentaconnect.com
In this study, the synthesis of unsymmetric benzo[d,d′]thieno[3,2-b;4,5-b′]dithiophenes with extended arylacetylenes or alkyl groups is reported along with their physical, optical and …
Number of citations: 6 www.ingentaconnect.com
S Jo, J Shin, SY Bae, KH Kim, TW Lee, S Son, K Kim… - Synthetic metals, 2011 - Elsevier
Novel 5,5′-(anthracene-9,10-diyl)bis(ethyne-2,1-diyl)bis(2-hexylthiophene)-based conjugated molecules have been synthesized via the Sonogashira coupling reaction. Newly …
Number of citations: 9 www.sciencedirect.com
YH Park, YH Kim, SK Kwon, IS Koo… - Bulletin of the Korean …, 2012 - Citeseer
The reorganization energy and the spectroscopic properties of 2, 6-bis (5'-hexyl-thieno [3, 2-b] thiophene-2'-yl) naphthalene (DH-TNT) and 2, 6-bis (5'-hexyl-thieno [3, 2-b] thiophene-2'-…
Number of citations: 9 citeseerx.ist.psu.edu
YJ Jang, BT Lim, SB Yoon, HJ Choi, JU Ha… - Dyes and …, 2015 - Elsevier
An asymmetric small molecule composed of anthracene and alkylated thienothiophene (2-(anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene) was synthesized via the Suzuki coupling …
Number of citations: 12 www.sciencedirect.com
JS Jung, EH Cho, S Jo, KH Kim, DH Choi, J Joo - Organic Electronics, 2013 - Elsevier
We fabricated organic thin film transistors (OTFTs) using soluble 5,5′-(2,6-Bis((4-hexylphenyl)ethynyl)anthracene-9,10-diyl)bis(ethyne-2,1-diyl)bis(2-hexylthieno[3,2-b]thiophene (HTT-…
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.